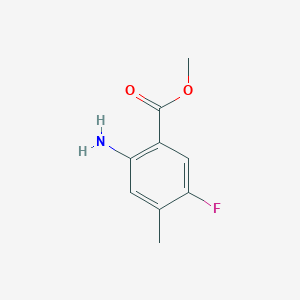

Methyl 2-amino-5-fluoro-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTQUZMIXQMUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929214-84-6 | |

| Record name | methyl 2-amino-5-fluoro-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate: A Key Intermediate in Targeted Cancer Therapy

This guide provides a comprehensive technical overview of Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6), a crucial chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, and its pivotal role as a starting material for the potent RAF/EGFR kinase inhibitor, Lifirafenib (BGB-283).

Introduction and Strategic Importance

This compound is a substituted anthranilate ester. Its strategic value in medicinal chemistry is derived from the specific arrangement of its functional groups: an amine, a methyl ester, a fluorine atom, and a methyl group on the benzene ring. This precise configuration makes it an ideal scaffold for constructing complex heterocyclic systems found in many targeted therapeutics.[1] The presence of a fluorine atom, in particular, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The primary significance of this compound lies in its role as a key building block in the synthesis of Lifirafenib (BGB-283) .[2][3][4] Lifirafenib is a potent, orally available inhibitor of both RAF family kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[2][4][5] Its dual-targeting mechanism is a promising strategy for overcoming resistance in tumors harboring BRAF mutations.[2][6] The structural integrity of this compound is foundational to the successful construction of the Lifirafenib molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 929214-84-6 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Appearance | Typically a solid (powder/crystals) | Inferred |

| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1] |

Spectroscopic Characterization (Predicted)

While publicly available spectra for this specific compound are scarce, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.

-

1H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

-

A singlet for the aromatic methyl group protons (-CH₃) around 2.1-2.3 ppm.

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift.

-

Two aromatic protons appearing as doublets or multiplets, with coupling to the fluorine atom influencing their splitting patterns.

-

-

13C NMR:

-

A signal for the ester carbonyl carbon (~167 ppm).

-

Aromatic carbons showing characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.

-

Signals for the methyl ester carbon (~52 ppm) and the aromatic methyl carbon (~15-20 ppm).

-

Synthesis and Handling

Proposed Synthesis Protocol

A robust synthesis of this compound can be achieved via a multi-step sequence starting from commercially available materials. The logical and field-proven approach involves the synthesis of the parent carboxylic acid followed by esterification.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid (Precursor):

-

The synthesis of the carboxylic acid precursor is the critical phase. A plausible route begins with m-fluorotoluene.

-

Acylation and Hydrolysis: Perform a Friedel-Crafts acylation on m-fluorotoluene, followed by hydrolysis to yield a mixture of fluoromethylbenzoic acid isomers.

-

Nitration: The appropriate isomer, 2-fluoro-4-methylbenzoic acid, is then subjected to nitration to introduce a nitro group ortho to the amine precursor.

-

Reduction: The nitro group is then reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield 2-amino-5-fluoro-4-methylbenzoic acid.

-

-

Esterification to Yield the Final Product:

-

Protocol: To a solution of 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or chemical goggles.

-

Use a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Application in the Synthesis of Lifirafenib

The primary documented application of this compound is as a key intermediate in the synthesis of the kinase inhibitor Lifirafenib. The synthesis involves a multi-step sequence where the amine and ester functionalities of the starting material are strategically utilized to build the complex heterocyclic core of the final drug molecule.

Caption: Key role of the title compound in the synthetic pathway to Lifirafenib.

This synthetic pathway highlights the "building block" nature of the title compound. The amine group provides a nucleophilic handle for coupling reactions, while the ester can be hydrolyzed or otherwise modified in later steps to complete the synthesis of the target drug. This application underscores the importance of designing and having access to well-defined, functionalized small molecules for efficient drug discovery and development pipelines.

Conclusion

This compound is more than a catalog chemical; it is a validated and critical component in the synthesis of next-generation targeted cancer therapies. Its carefully arranged functional groups provide medicinal chemists with a reliable and versatile starting point for constructing complex and potent kinase inhibitors like Lifirafenib. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an authoritative context for its application, serving as a valuable resource for professionals in the field of pharmaceutical sciences.

References

Methyl 2-amino-5-fluoro-4-methylbenzoate molecular weight

An In-Depth Technical Guide to the Molecular Weight of Methyl 2-amino-5-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key intermediate in modern pharmaceutical development. The document delineates the precise physicochemical properties of this compound, with a primary focus on its molecular weight. It offers a detailed exploration of the theoretical calculations and the empirical methodologies for its verification. This guide serves as a practical resource, presenting validated protocols for high-resolution mass spectrometry (HRMS) and elemental analysis. The underlying principles of these techniques are discussed to provide a robust understanding of the experimental choices. Furthermore, the significance of this molecule as a building block in the synthesis of contemporary therapeutics, particularly in oncology and anti-infective research, is highlighted.

Introduction: The Molecular Profile of a Key Pharmaceutical Intermediate

This compound is a substituted aromatic compound with significant applications in medicinal chemistry and organic synthesis. Its structural complexity, incorporating an amine, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable scaffold for the synthesis of bioactive molecules.[1][2] This compound is frequently utilized in the production of active pharmaceutical ingredients (APIs), especially in the development of novel anticancer and antimicrobial agents.[1][2] An accurate determination of its molecular weight is a critical first step in its characterization, ensuring the identity and purity of the material used in subsequent synthetic transformations and biological assays.

This guide will provide both the theoretical molecular weight and the practical, step-by-step protocols for its empirical determination, ensuring a high degree of confidence for researchers in their starting material.

Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [1][3][4] |

| Molecular Weight (Average) | 183.18 g/mol | [3][4][5] |

| Monoisotopic Mass | 183.06955672 Da | [6][7] |

| CAS Number | 929214-84-6 | [3][5][8] |

| Appearance | Crystalline solid | [9] |

| Storage Conditions | 2-8°C, protected from light, in a dry, sealed container | [1][4] |

The molecular weight is a fundamental property derived from the molecular formula. It is calculated by summing the atomic weights of all constituent atoms.[10] For C₉H₁₀FNO₂, the calculation is as follows:

-

(9 x 12.011) + (10 x 1.008) + (1 x 18.998) + (1 x 14.007) + (2 x 15.999) = 183.18 g/mol

While this average molecular weight is useful for stoichiometric calculations, high-resolution analytical techniques measure the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element.[4][8]

Experimental Determination of Molecular Weight and Formula

To ensure the identity and purity of a synthesized or procured batch of this compound, experimental verification of its molecular weight and elemental composition is paramount. The two primary techniques for this are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z).[5][11] This allows for the determination of the molecular formula with a high degree of confidence.[4][8]

Caption: Workflow for HRMS analysis of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Analysis:

-

Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).[5][12]

-

Employ Electrospray Ionization (ESI) in positive ion mode. The primary amine on the molecule is readily protonated to form the [M+H]⁺ ion.

-

Set the mass spectrometer to scan a relevant m/z range, for instance, m/z 100-500.

-

Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.[13]

-

-

Data Interpretation:

-

The expected molecular ion will be the protonated species, [C₉H₁₀FNO₂ + H]⁺, with a theoretical monoisotopic mass of 184.0773.

-

The high-resolution mass spectrometer should detect this ion with a mass accuracy of less than 5 ppm.

-

The presence of a peak at m/z 184.0773 (± 5 ppm) provides strong evidence for the correct molecular formula. The software can then be used to confirm the elemental composition based on this accurate mass.

-

While the primary goal is to identify the molecular ion, understanding potential fragmentation patterns can provide further structural confirmation. In electron impact ionization or collision-induced dissociation, aromatic esters like this compound can exhibit characteristic fragmentation.[14][15]

Caption: Potential fragmentation pathway for this compound.

Common fragmentation pathways for benzoate esters include the loss of the alkoxy radical (•OCH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).[14]

Elemental Analysis

Elemental analysis provides the percentage composition of each element (C, H, N) in the compound.[6] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[7][9]

Caption: Workflow for determining the empirical formula via elemental analysis.

-

Sample Submission:

-

Provide a pure, dry sample (typically 2-5 mg) for analysis by a dedicated elemental analyzer.

-

-

Theoretical Calculation:

-

Carbon (C): (9 * 12.011) / 183.18 * 100% = 59.01%

-

Hydrogen (H): (10 * 1.008) / 183.18 * 100% = 5.50%

-

Nitrogen (N): (1 * 14.007) / 183.18 * 100% = 7.65%

-

-

Data Interpretation:

-

The experimental results should be within ±0.4% of the theoretical values to be considered a good match.

-

This confirms the elemental ratios and, when combined with the molecular weight from HRMS, validates the molecular formula C₉H₁₀FNO₂.[16]

-

Role in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.

-

Methyl Group: The "magic methyl" effect is a well-documented phenomenon in drug discovery where the addition of a methyl group can dramatically enhance the biological activity of a compound.[17]

-

Amino Group: The amino group serves as a key synthetic handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The combination of these features makes this compound a valuable starting material for the synthesis of targeted therapies, with its use documented in the development of potential anticancer and antimicrobial agents.[1][2]

Conclusion

The precise molecular weight of this compound is 183.18 g/mol (average) and its monoisotopic mass is 183.06955672 Da. This guide has detailed the theoretical basis for these values and provided robust, step-by-step protocols for their experimental verification using High-Resolution Mass Spectrometry and Elemental Analysis. For researchers and drug development professionals, the accurate characterization of this key intermediate is a non-negotiable step in ensuring the integrity and success of their scientific endeavors. The strategic importance of this molecule as a building block for novel therapeutics underscores the necessity for the rigorous analytical approach outlined herein.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. tutorchase.com [tutorchase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 8. scribd.com [scribd.com]

- 9. percent_composition [westfield.ma.edu]

- 10. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 11. LC-MS High-Resolution Mass Spectrometry Molecular Weight Detection_High-Resolution Mass Spectrometry Molecular Weight Detection_LC-MS Molecular Weight Detection_Molecular Weight Identification [en.biotech-pack.com]

- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-amino-5-fluoro-4-methylbenzoate chemical properties

An In-depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and applications of this compound (CAS No: 929214-84-6).[1][2][3][4] Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this compound, highlighting its significance as a versatile building block in the synthesis of complex pharmaceutical agents. The strategic placement of amino, fluoro, and methyl groups on the benzoate scaffold makes it a valuable intermediate, particularly in the development of novel therapeutics.[5][6]

Core Chemical and Physical Properties

This compound is a substituted aromatic ester. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a methyl group on the benzene ring creates a unique electronic and steric environment that influences its reactivity and utility in organic synthesis.

Structural and General Data

The fundamental properties of the compound are summarized in the table below. Proper storage in a dry, sealed container at 2-8°C, protected from light, is recommended to maintain its integrity.[5][6]

| Property | Value | Source(s) |

| CAS Number | 929214-84-6 | [2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3][6] |

| Molecular Weight | 183.18 g/mol | [2][3][6] |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N | [2] |

| Purity | ≥98% (typical) | [3] |

| Storage Conditions | 2-8°C, protected from light, dry, sealed | [5][6] |

Chemical Structure Visualization

The arrangement of functional groups is crucial to the molecule's function in synthetic chemistry.

Caption: 2D structure of this compound.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of synthetic intermediates. While specific spectra for this exact compound are not publicly available, its profile can be reliably predicted based on the analysis of structurally similar molecules.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.

-

Amine (NH₂) Protons: A broad singlet, typically in the δ 4.0-5.5 ppm range, which can exchange with D₂O.

-

Ester Methyl (O-CH₃) Protons: A sharp singlet around δ 3.8 ppm.[8]

-

Ring Methyl (Ar-CH₃) Protons: A singlet around δ 2.1-2.4 ppm.

-

-

¹³C NMR: The carbon NMR would provide complementary information.

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 165-168 ppm.[8]

-

Aromatic Carbons: Multiple signals between δ 110-155 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Ester Methyl Carbon (O-CH₃): A signal around δ 52 ppm.[8]

-

Ring Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.[7][12]

-

N-H Stretching: Symmetric and asymmetric stretches for the primary amine group are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[7]

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1725 cm⁻¹.

-

C-F Stretching: A strong band for the carbon-fluorine bond is typically found in the 1200-1300 cm⁻¹ region.

-

C-O Stretching: The C-O stretch of the ester will appear in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be at an m/z ratio corresponding to its molecular weight, 183.18.

Synthesis, Reactivity, and Applications

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5][6] Its structure is a valuable building block for creating compounds targeting diseases like cancer and microbial infections.[5][6]

The strategic inclusion of fluorine is a common tactic in modern drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.[13] The amino group provides a reactive handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic rings.

Caption: Role as an intermediate in multi-step API synthesis.

Chemical Reactivity

-

Amino Group: The primary amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It is also susceptible to diazotization reactions when treated with nitrous acid, which can then be used to introduce a wide variety of other functional groups (e.g., -OH, -CN, -I).[14]

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions (saponification). This allows for subsequent amide coupling reactions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the amino and methyl groups. The positions of substitution are directed by the combined electronic and steric effects of all substituents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for closely related aminobenzoates suggest that it should be handled with care. For instance, related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[15]

GHS Hazard Information (Anticipated)

Based on analogous structures, the following GHS classifications are likely applicable:

-

Acute Toxicity, Oral (Warning) [15]

-

Skin Irritation (Warning) [15]

-

Serious Eye Irritation (Warning) [15]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning) [15]

Recommended Personal Protective Equipment (PPE)

When handling this chemical, appropriate personal protective equipment should be worn:

-

Eye/Face Protection: Wear tightly fitting safety goggles.[16]

-

Skin Protection: Wear impervious, chemical-resistant gloves and clothing.[16]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[16]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

Experimental Protocol: NMR Sample Preparation

Accurate structural confirmation via NMR spectroscopy requires meticulous sample preparation. The following is a standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound.[8]

Step-by-Step Methodology

-

Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: If the solvent does not contain an internal standard, add a small drop of a solution containing tetramethylsilane (TMS).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and spectrum acquisition according to the instrument's standard operating procedure.

Caption: Standard workflow for preparing an NMR sample.

References

- 1. This compound | 929214-84-6 [m.chemicalbook.com]

- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]

- 3. appretech.com [appretech.com]

- 4. This compound | 929214-84-6 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid, methyl ester [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 15. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS 929214-84-6): A Key Intermediate in Modern Drug Discovery

Executive Summary

Methyl 2-amino-5-fluoro-4-methylbenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic arrangement of amino, fluoro, methyl, and methyl ester substituents on a benzene ring provides a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs), particularly in the fields of oncology and anti-infective research. The presence of a fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a drug candidate. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic workflow, key applications in drug development, and standard protocols for its analytical characterization and safe handling, designed for researchers and professionals in the pharmaceutical sciences.

Chemical Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and scientific reproducibility. The compound is unambiguously defined by the following identifiers.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 929214-84-6[1][2] |

| Molecular Formula | C₉H₁₀FNO₂[2][3] |

| Molecular Weight | 183.18 g/mol [2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N[2] |

| MDL Number | MFCD18300406[1][3] |

The physical and handling properties of this intermediate are crucial for its practical application in a laboratory or manufacturing setting.

Table 2: Physicochemical and Handling Data

| Property | Value / Recommendation | Source |

|---|---|---|

| Appearance | Typically a solid at room temperature. | Assumed from related compounds[4] |

| Purity | Commercially available up to ≥98%. | [3] |

| Storage Conditions | Store at 2-8°C in a dry, sealed container, protected from light. | [1][3] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5] The fluorine atom in this compound is not merely a placeholder; it imparts specific, advantageous properties to the final API.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen bond with C-F can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing the potency of the API.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group in this molecule. This modulation can be critical for optimizing a drug's solubility, cell permeability, and target engagement at physiological pH.

Synthesis and Manufacturing Insights

The synthesis of polysubstituted aromatic rings like this compound requires a carefully planned regioselective strategy. While proprietary manufacturing processes exist, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following workflow illustrates a logical pathway from a common starting material.

A Plausible Synthetic Pathway

A viable synthesis can be envisioned starting from 4-methyl-3-nitrobenzoic acid. The sequence of reactions is designed to install the required functional groups in the correct positions.

Experimental Protocol (Hypothetical):

-

Esterification: React 4-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to yield methyl 4-methyl-3-nitrobenzoate.

-

Fluorination: Perform an electrophilic fluorination on the aromatic ring. The nitro and ester groups direct the incoming electrophile, and a reagent like Selectfluor® can be used in a suitable solvent system. This step is critical for regioselectivity and would likely place the fluorine at the 6-position (ortho to the methyl and meta to the nitro group), resulting in methyl 6-fluoro-4-methyl-3-nitrobenzoate.

-

Reduction: Reduce the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using a chemical reducing agent like tin(II) chloride (SnCl₂) in an acidic medium. This final step yields the target compound, this compound.

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a versatile intermediate in the synthesis of APIs.[3][6] Its structure is particularly valuable for creating molecules with enhanced biological activity.[6]

Core Utility as a Pharmaceutical Intermediate

The molecule's three reactive sites—the amino group, the ester, and the aromatic ring itself—allow for a wide range of subsequent chemical transformations:

-

Amine Functionalization: The amino group can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems common in drug scaffolds.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

-

Aromatic Ring Coupling: The aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further functionalized with a halide.

Relevance in Oncology and Anti-Infective Research

This building block is frequently employed in the development of anticancer and antimicrobial agents.[3][6] The strategic placement of its functional groups is often a key feature in the pharmacophore of targeted therapies. For instance, similar fluorinated aminobenzoate intermediates are crucial for synthesizing kinase inhibitors used in oncology, such as Dabrafenib, which targets the BRAF enzyme.[7] This highlights the validated role of this chemical scaffold in producing highly specific and effective modern medicines.

References

- 1. 929214-84-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]

- 3. This compound [myskinrecipes.com]

- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate - C9H10FNO2 | CSSB00012720804 [chem-space.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-fluoro-4-methylbenzoate

Introduction

Molecular Structure and Key Features

The structure of Methyl 2-amino-5-fluoro-4-methylbenzoate (C₉H₁₀FNO₂) is fundamental to understanding its spectroscopic properties.[2][3] The arrangement of substituents on the benzene ring dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[4]

-

Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, the methyl ester protons, and the aromatic methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Aromatic) | ~ 7.0 - 7.5 | Doublet | ~ 8 - 10 (³JH-F) | 1H |

| H (Aromatic) | ~ 6.5 - 7.0 | Singlet | - | 1H |

| NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | 2H |

| OCH₃ | ~ 3.8 - 3.9 | Singlet | - | 3H |

| Ar-CH₃ | ~ 2.1 - 2.3 | Singlet | - | 3H |

Interpretation:

-

Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are therefore expected to show distinct signals. The proton ortho to the fluorine atom is expected to appear as a doublet due to coupling with the fluorine atom (³JH-F). The other aromatic proton, being more isolated, may appear as a singlet or a finely split multiplet depending on long-range couplings.

-

Amino Protons (NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and will appear as a singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A broadband probe is used to decouple the protons from the carbons.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for quaternary carbons to be observed effectively.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[5][6]

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced.

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to each of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~ 165 - 170 |

| C-F (Aromatic) | ~ 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-NH₂ (Aromatic) | ~ 145 - 150 |

| C-CH₃ (Aromatic) | ~ 130 - 135 |

| C-H (Aromatic) | ~ 115 - 125 |

| C-H (Aromatic) | ~ 110 - 120 |

| C-COOCH₃ (Aromatic) | ~ 105 - 115 |

| OCH₃ | ~ 50 - 55 |

| Ar-CH₃ | ~ 15 - 20 |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears at the lowest field (~165-170 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F). The other substituted and unsubstituted aromatic carbons will have distinct chemical shifts based on the electronic effects of the attached groups.

-

Aliphatic Carbons: The methyl ester carbon (OCH₃) and the aromatic methyl carbon (Ar-CH₃) will appear in the upfield region of the spectrum.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[7][8]

Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 183 | [M]⁺• (Molecular Ion) | - |

| 152 | [M - OCH₃]⁺ | •OCH₃ |

| 124 | [M - COOCH₃]⁺ | •COOCH₃ |

| 109 | [M - COOCH₃ - CH₃]⁺ | •COOCH₃, •CH₃ |

Interpretation:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 183, corresponding to the molecular weight of the compound.[2][3] The presence of one nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[7]

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, which would result in a fragment ion at m/z 152.

-

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group would lead to the loss of the carbomethoxy radical, giving a fragment at m/z 124.

-

Further Fragmentation: The fragment at m/z 124 could further lose a methyl radical to give an ion at m/z 109.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. An interferogram is collected and then Fourier transformed to produce the IR spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.[9][10]

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Amino (NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic |

| 3000 - 2850 | C-H stretching | Methyl (CH₃) |

| ~ 1700 | C=O stretching | Ester |

| ~ 1600, ~1480 | C=C stretching | Aromatic Ring |

| ~ 1250 | C-O stretching | Ester |

| ~ 1200 | C-N stretching | Aromatic Amine |

| ~ 1100 | C-F stretching | Aryl Fluoride |

Interpretation:

-

N-H Stretching: The presence of the primary amino group will be indicated by two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the ester carbonyl group.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to absorptions around 1600 cm⁻¹ and 1480 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O, C-N, and C-F stretching vibrations.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining the information from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently characterize this molecule. The detailed experimental protocols and interpretations of the spectral data serve as a valuable resource for scientists and professionals in drug development and related fields. It is important to reiterate that the spectral data presented are predictive and should be confirmed with experimental data when available.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]

- 3. appretech.com [appretech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group | Semantic Scholar [semanticscholar.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2-amino-5-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the ¹H NMR spectrum, grounded in established principles of NMR spectroscopy and analysis of analogous compounds. This guide will delve into the theoretical basis for the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each proton in the molecule. Furthermore, it will outline a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum of this compound, ensuring self-validation of the presented theoretical data. This document is intended to be an essential resource for researchers working with this molecule, providing the necessary insights for accurate spectral interpretation and quality control.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features, including an aminobenzoate core, a fluorine substituent, and a methyl group, make it a versatile precursor for the development of novel therapeutics. Accurate structural elucidation and purity assessment are paramount in drug development, and ¹H NMR spectroscopy is an indispensable tool for achieving this. This guide provides a detailed roadmap for understanding and utilizing the ¹H NMR spectrum of this important molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

The structure and numbering of the protons are as follows:

Figure 1. Molecular structure of this compound with proton numbering.

Aromatic Protons (H-3 and H-6)

The benzene ring has two protons, H-3 and H-6. Their chemical shifts are determined by the additive effects of the four substituents.

-

-NH₂ (Amino) Group: This is a strong electron-donating group (EDG) through resonance, causing significant shielding (upfield shift) at the ortho (H-3) and para (H-6, relative to -NH2) positions.

-

-CH₃ (Methyl) Group: This is a weak electron-donating group through induction and hyperconjugation, causing minor shielding at the ortho (H-3) and para positions.

-

-F (Fluoro) Group: This is an electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. The inductive effect is generally stronger for halogens, leading to deshielding (downfield shift). However, the resonance effect can partially counteract this, especially at the para position.

-

-COOCH₃ (Methyl Ester) Group: This is a moderate electron-withdrawing group through resonance, causing deshielding at the ortho and para positions.

Prediction:

-

H-6: This proton is ortho to the electron-withdrawing -COOCH₃ group and meta to the electron-donating -NH₂ and -CH₃ groups, and para to the -F group. The deshielding effect of the ester group is expected to be dominant, placing this proton at a relatively downfield position.

-

H-3: This proton is ortho to the strongly electron-donating -NH₂ group and the weakly electron-donating -CH₃ group. It is meta to the -F and -COOCH₃ groups. The strong shielding from the amino group will likely cause a significant upfield shift for this proton.

Multiplicity:

-

H-6: This proton will be coupled to the fluorine atom at the 5-position (meta coupling, ⁴JHF) and potentially to the H-3 proton (para coupling, ⁵JHH), although the latter is often very small or unresolved. The primary coupling will be with fluorine. Therefore, H-6 is expected to appear as a doublet.

-

H-3: This proton will be coupled to the fluorine atom at the 5-position (meta coupling, ⁴JHF) and potentially to the H-6 proton. The coupling to fluorine will likely dominate, resulting in a doublet.

Methyl Protons

-

-COOCH₃ (Methyl Ester) Protons: These protons are attached to an oxygen atom which is adjacent to a carbonyl group. They are deshielded and typically appear as a sharp singlet.

-

-CH₃ (Aromatic Methyl) Protons: These protons are attached to the aromatic ring and will appear as a singlet in a region typical for benzylic protons.

Amine Protons (-NH₂)

The protons of the amino group are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They often appear as a broad singlet.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.5 - 7.7 | d | ⁴JHF ≈ 4-6 | 1H |

| H-3 | 6.4 - 6.6 | d | ⁴JHF ≈ 2-4 | 1H |

| -NH₂ | 4.5 - 5.5 | br s | - | 2H |

| -COOCH₃ | 3.8 - 3.9 | s | - | 3H |

| -CH₃ | 2.1 - 2.3 | s | - | 3H |

Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for organic molecules and is relatively non-polar.[1] Ensure the solvent is of high purity to avoid extraneous peaks.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.[2] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

-

Filtration: To ensure a homogeneous magnetic field, it is critical to remove any solid particles.[1][3] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Most high-quality deuterated solvents already contain TMS.

Figure 2. Workflow for ¹H NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

-

Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 10 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the signals and normalize them to a known number of protons (e.g., one of the aromatic protons as 1H).

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants (in Hz) for the multiplets.

Trustworthiness and Self-Validation

The predicted spectrum in this guide is based on well-established principles of NMR theory.[5][6] The experimental protocol provided is a standardized method for obtaining high-quality NMR data.[1][2][3] By following this protocol, researchers can acquire an experimental spectrum of this compound. A comparison of the experimental data with the predicted values in Table 1 will serve as a self-validating system. Any significant deviations may indicate the presence of impurities or an incorrect sample identity, prompting further investigation.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the ¹H NMR spectrum of this compound. The predicted spectral data, based on the analysis of substituent effects and analogous compounds, offers a valuable reference for researchers. The included experimental protocol outlines a robust methodology for acquiring a high-quality spectrum, enabling the verification of the predicted data and ensuring the accurate characterization of this important pharmaceutical intermediate. This comprehensive approach underscores the power of ¹H NMR spectroscopy in modern drug development and quality control.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 3. chegg.com [chegg.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 6. TOLUENE-D8(2037-26-5) 1H NMR spectrum [chemicalbook.com]

Biological activity of Methyl 2-amino-5-fluoro-4-methylbenzoate

An In-depth Technical Guide to the Strategic Utility of Methyl 2-amino-5-fluoro-4-methylbenzoate in Medicinal Chemistry

Introduction: A Scaffold of Potential

In the landscape of modern drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Within this context, certain chemical structures emerge not as therapeutic agents themselves, but as highly valuable starting materials or "scaffolds." this compound is a prime example of such a molecule. While direct biological activity data for this specific compound is not extensively documented, its true significance lies in its role as a versatile intermediate in the synthesis of more complex and potent pharmaceutical agents.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core attributes of this compound. We will explore its chemical characteristics, the strategic importance of its functional groups, and the profound influence of its fluorine substituent on the pharmacokinetic and pharmacodynamic properties of its derivatives. The narrative will focus on the causality behind its use in medicinal chemistry, providing a framework for researchers and drug development professionals to leverage this compound in the pursuit of novel therapeutics, particularly in oncology and infectious diseases.[1][2]

Physicochemical Characteristics

A foundational understanding of a building block's properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 929214-84-6 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | Not specified (typically a solid) | N/A |

| Storage | 2-8°C, protected from light, dry, sealed | [2] |

The Strategic Importance of Fluorine in Drug Design

The inclusion of a fluorine atom in a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, and metabolic stability.[4][5]

The strategic placement of fluorine at the C5 position of the methylbenzoate ring, as in our topic compound, offers several potential advantages for its derivatives:

-

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prevent the formation of unwanted metabolites and increase the drug's half-life and bioavailability.[6]

-

Increased Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, potentially increasing the binding affinity and potency of the final compound.[5]

-

Modulation of Physicochemical Properties : The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is critical for ensuring a drug reaches its target in the body at an effective concentration.[4][6]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to the Potential Applications of Methyl 2-amino-5-fluoro-4-methylbenzoate

This compound is a strategically substituted anthranilate ester poised for significant utility in medicinal chemistry and drug development. As a derivative of anthranilic acid—a scaffold with a rich history in pharmaceuticals—this molecule combines the classical reactivity of an ortho-aminoaryl ester with the modern advantages conferred by fluorination.[1][2] Its structure is not merely incidental; it is a carefully orchestrated arrangement of functional groups designed to serve as a versatile building block for complex, biologically active molecules. This guide, intended for researchers, medicinal chemists, and drug development scientists, will explore the intrinsic value of this compound, detail its core reactivity, and present a comprehensive, technically-grounded vision for its application in the synthesis of high-value therapeutic scaffolds, particularly kinase inhibitors.

Core Physicochemical and Structural Properties

The foundation of this molecule's utility lies in its specific chemical identity. The combination of an amine, an ester, a fluorine atom, and a methyl group on a benzene ring creates a unique electronic and steric profile that can be leveraged in targeted synthesis.

| Property | Value | Source(s) |

| CAS Number | 929214-84-6 | [3][4] |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [4] |

| Synonyms | This compound | N/A |

| Canonical SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N | [3] |

The Strategic Value of the Substitution Pattern in Medicinal Chemistry

The specific placement of the fluoro and methyl groups on the anthranilate core is a deliberate design choice that imparts significant advantages for drug development.

-

The Power of Fluorine: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][6] The C5-fluoro substituent on this scaffold can profoundly influence a final compound's properties by:

-

Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the C2-amino group, influencing its ionization state at physiological pH and affecting target binding interactions.[6]

-

Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug.[5]

-

Improving Membrane Permeability: The lipophilicity of fluorine can enhance a molecule's ability to cross cellular membranes to reach intracellular targets.[6]

-

Strengthening Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's active site.[5]

-

-

The Ortho-Amino Ester Moiety: The 2-amino-ester configuration is a classic "privileged scaffold" that serves as a versatile handle for building heterocyclic ring systems.[1][7] The nucleophilic amine and the electrophilic ester carbonyl provide two points of reactivity that can be orchestrated to construct complex architectures like quinazolinones, benzodiazepines, and other pharmacologically relevant cores.[7]

-

The C4-Methyl Group: The methyl group provides steric bulk and can serve as a probe for exploring specific hydrophobic pockets within a target's binding site. Its presence also influences the electronic properties of the aromatic ring and can prevent unwanted reactions at the C4 position.

Core Reactivity and Synthetic Transformations

The synthetic potential of this compound is primarily dictated by the reactivity of its C2-amino group and its methyl ester. These functional groups allow for a wide range of subsequent chemical modifications.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 929214-84-6 | EMB21484 [biosynth.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-fluoro-4-methylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique trifunctional structure, featuring an aniline, a methyl ester, and a fluorinated methyl-substituted aromatic ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and established applications, with a particular focus on its role in the development of novel therapeutic agents, including kinase inhibitors for oncology. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS No: 929214-84-6) is a prime example of a fluorinated building block that has gained importance in drug discovery.[1][2] Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) for anticancer and antimicrobial therapies.[1] This document serves as a technical resource for researchers, providing detailed methodologies for its synthesis and characterization, and exploring its applications in modern drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 929214-84-6 | [3] |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, 2-amino-5-fluoro-4-methylbenzoic acid, followed by its esterification.

Synthesis of 2-amino-5-fluoro-4-methylbenzoic acid

Several synthetic routes have been reported for analogous aminobenzoic acids. A plausible and adaptable method for the synthesis of 2-amino-5-fluoro-4-methylbenzoic acid starts from 4-fluoro-3-methylaniline. The general strategy involves the protection of the amino group, followed by ortho-lithiation and carboxylation, and subsequent deprotection.

Conceptual Synthetic Pathway:

Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.

Esterification to this compound

The final step is the esterification of 2-amino-5-fluoro-4-methylbenzoic acid. Fischer esterification is a standard and efficient method for this transformation.[5][6]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the suspension.[7]

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Flow of the Esterification Process:

Caption: Step-by-step workflow for the Fischer esterification of the precursor acid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions.

-

Aromatic protons (2H): ~6.5-7.5 ppm (doublets and multiplets)

-

Amine protons (2H, broad singlet): ~4.0-5.0 ppm

-

Methyl ester protons (3H, singlet): ~3.8 ppm

-

Aromatic methyl protons (3H, singlet): ~2.2 ppm

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the aromatic methyl carbon.

-

Carbonyl carbon: ~167 ppm

-

Aromatic carbons: ~110-150 ppm

-

Methyl ester carbon: ~52 ppm

-

Aromatic methyl carbon: ~18-22 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3000-2850 | C-H stretching (aromatic and aliphatic) |

| 1720-1700 | C=O stretching (ester) |

| 1620-1580 | N-H bending (amine) and C=C stretching (aromatic) |

| 1300-1100 | C-O stretching (ester) and C-F stretching |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ at m/z 184.08.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amine, the methyl ester, and the fluorinated benzene ring.

-

Amino Group: The nucleophilic amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[8] This functionality is often the site of modification in the synthesis of more complex molecules.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with an amine.

-

Aromatic Ring: The electron-donating amino group and the methyl group activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing fluorine and ester groups have a deactivating effect. The positions of substitution are directed by the interplay of these electronic effects.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.

Kinase Inhibitors in Oncology

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[9] For instance, substituted aminobenzoic acids are core fragments in the structure of several tyrosine kinase inhibitors. The amino group serves as a key attachment point for heterocyclic pharmacophores that bind to the hinge region of the kinase domain.

Illustrative Synthetic Scheme for a Kinase Inhibitor Precursor:

Caption: General scheme for the use of this compound in kinase inhibitor synthesis.

Antimicrobial Agents

The fluorinated benzoxazole scaffold, which can be synthesized from ortho-aminophenols and carboxylic acid derivatives, has shown promising antimicrobial and anticancer activity.[2][10][11] this compound can be a precursor to the corresponding ortho-aminophenol, which can then be used in the synthesis of these bioactive heterocyclic systems.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its trifunctional nature allows for diverse chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, characterization, and applications, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 929214-84-6 | EMB21484 [biosynth.com]

- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]